molecular formula C8H8F2N2O2 B2622191 1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid CAS No. 2137729-16-7

1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid

Cat. No. B2622191
CAS RN: 2137729-16-7
M. Wt: 202.161
InChI Key: QGIHKLAZNGXOTQ-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid” is a chemical compound . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with dichloro ethyl acetoacetate as a raw material, which reacts with a Vilsmeier reagent to obtain an intermediate. This intermediate then undergoes a cyclization reaction with methyl hydrazine to form another intermediate. A halogen exchange reaction is then carried out with a fluorination reagent to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H NMR and 13C NMR . The molecular weight of this compound is 176.12 g/mol .


Chemical Reactions Analysis

This compound has been used in the synthesis of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These amides have been tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .

Scientific Research Applications

Fungicide Production

This compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . These fungicides are crucial in the agricultural industry for the control of fungal diseases in crops.

Inhibition of Succinate Dehydrogenase

The compound plays a significant role in the inhibition of succinate dehydrogenase, the complex II in the mitochondrial respiration chain . This mechanism of action has been known as a fungicidal mechanism since the first examples were marketed in the 1960s .

Control of Cereal Diseases

The compound has shown effectiveness in controlling important cereal diseases, especially septoria leaf blotch Zymoseptoria tritici . This makes it valuable in the protection of cereal crops.

Synthesis of Other Compounds

The compound serves as a key intermediate in the synthesis of other compounds . This makes it a valuable resource in the chemical industry and in scientific research.

Antifungal Activity

The compound has demonstrated antifungal activity against seven phytopathogenic fungi . This makes it a potential candidate for the development of new antifungal agents.

Development of New Fungicides

The compound has been used in the development of new fungicides . These fungicides have shown promise in providing better protection for crops against fungal diseases.

Safety and Hazards

When handling this compound, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and safety glasses, should be worn .

Future Directions

Given that this compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides, the global demand for this key intermediate is growing rapidly . Therefore, future research could focus on improving the synthesis process of this compound to meet the increasing demand.

properties

IUPAC Name

1-cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-7(10)6-5(8(13)14)3-12(11-6)4-1-2-4/h3-4,7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIHKLAZNGXOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid

CAS RN

2137729-16-7
Record name 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
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